

# Comprehensive Structural Analysis: 3-Amino-L-alanine Ethyl Ester 2HCl

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *3-Amino-L-alanine ethyl ester  
2HCl*

Cat. No.: *B8096690*

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Technical Monograph & Characterization Guide

## Introduction & Molecule Profile[1][2][3][4][5]

3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-Diaminopropionic acid ethyl ester 2HCl or L-DAP ethyl ester) represents a unique class of "short-chain" basic amino acids. Unlike lysine or ornithine, the proximity of the

-amino group to the chiral center and the carbonyl moiety creates a high-density electronic environment, making it a potent chelator and a reactive intermediate for diketopiperazine (DKP) formation.

This guide moves beyond basic identification, offering a rigorous structural validation workflow designed for drug development environments where enantiomeric excess (

) and salt stoichiometry are critical quality attributes (CQAs).

## Chemical Identity

Parameter	Detail
IUPAC Name	Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Common Synonyms	L-DAP ethyl ester 2HCl; 3-Amino-L-alanine ethyl ester 2HCl
Molecular Formula	
Molecular Weight	205.08 g/mol (Salt); 132.16 g/mol (Free Base)
CAS Number	150408-87-0 (Generic/Base related), 54897-59-5 (DL-form ref)
Chirality	L-isomer (-configuration)

## Structural Characterization Strategy

To validate this molecule, one must confirm four distinct structural features: the ethyl ester integrity, the presence of two amino groups (protonated), the carbon backbone connectivity, and the specific L-enantiomer configuration.

## Nuclear Magnetic Resonance (NMR) Analysis

The proximity of the two ammonium groups causes significant deshielding. Analysis should be performed in DMSO-

to observe exchangeable protons or

for backbone clarity.

### Predicted

### H NMR Shifts (DMSO-

, 400 MHz)

- 1.24 ppm (t, 3H, Hz): Methyl group of the ethyl ester (-OCH<sub>2</sub>CH<sub>3</sub>).
- 3.20 - 3.45 ppm (m, 2H): -methylene protons (-CH<sub>2</sub>-NH<sub>2</sub>). These often appear as diastereotopic multiplets due to the adjacent chiral center.
- 4.21 ppm (q, 2H, Hz): Methylene of the ethyl ester (-OCH<sub>2</sub>CH<sub>2</sub>).
- 4.45 ppm (m, 1H): -methine proton (-CH-). Significant downfield shift due to the electron-withdrawing ester and ammonium groups.
- 8.60 - 9.00 ppm (br s, 6H): Ammonium protons (-NH<sub>3</sub><sup>+</sup> and -NH<sub>2</sub>). Note: These disappear in DMSO-d<sub>6</sub>.

## C NMR Shifts (DMSO-d<sub>6</sub>)

- 13.9 ppm: Ester methyl carbon.
- 38.5 ppm:
  - carbon (CH
  - ).
- 51.2 ppm:
  - carbon (CH).
- 62.5 ppm: Ester methylene carbon.
- 167.8 ppm: Carbonyl carbon (C=O).

## Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (+ESI).
- Base Peak:
  - at m/z 133.1.
- Fragmentation:
  - 116 (Loss of NH
  - ).
  - 87 (Loss of OEt/Ethanol).
  - 60 (Characteristic fragment for amino esters).

## Critical Stability & Handling (The "Hidden" Risk)

The core risk with 3-Amino-L-alanine ethyl ester is intramolecular cyclization. At neutral or basic pH, the

-amino group can attack the ester carbonyl, leading to the formation of a lactam (2-imidazolidinone derivative) or dimerization to a diketopiperazine (DKP).

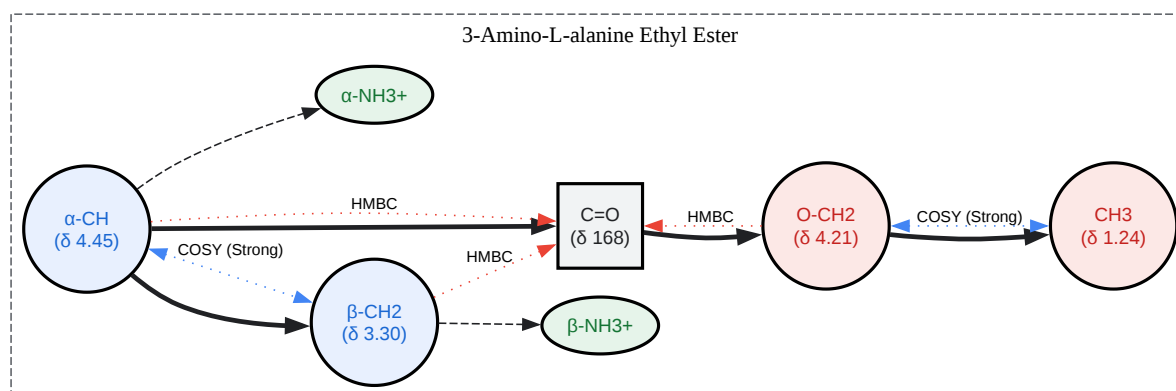
- Storage Rule: Must be stored at -20°C under Argon/Nitrogen.

- Handling Rule: Always maintain acidic conditions ( $\text{pH} < 4$ ) during solution handling to keep amines protonated ( ) and non-nucleophilic.
- Hygroscopicity: The 2HCl salt is extremely hygroscopic. Weighing must be done in a desiccated glove box or rapidly to prevent hydrolysis.

## Analytical Workflow & Diagrams

### Diagram 1: Structural Connectivity & NMR Correlations

This diagram visualizes the key COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations required to confirm the structure.

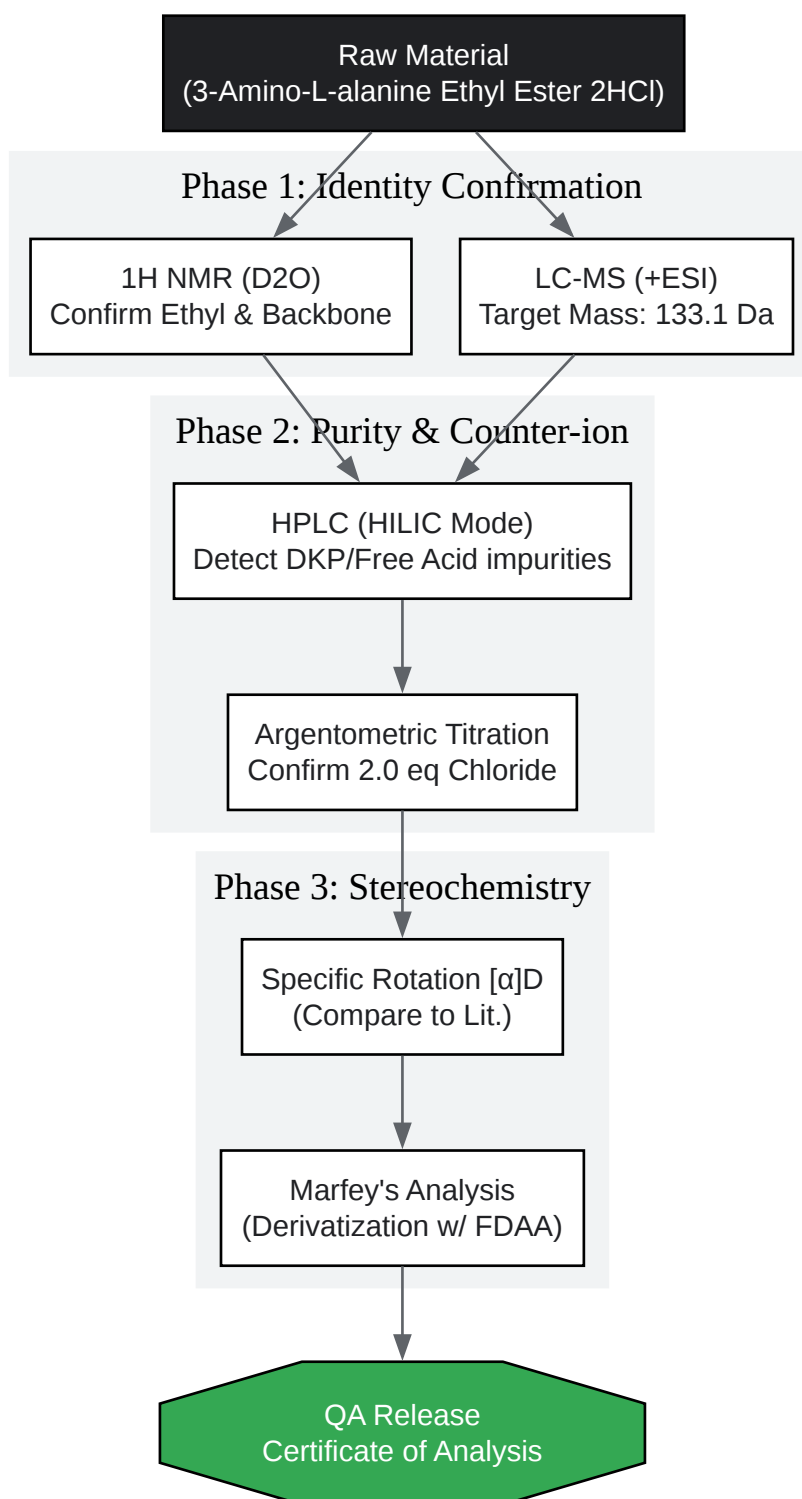


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Caption: Key NMR correlations. Blue dotted lines indicate scalar coupling (COSY); Red dotted lines indicate long-range heteronuclear coupling (HMBC).

### Diagram 2: Purity & Validation Workflow

A self-validating protocol to ensure the material is suitable for drug development.



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Caption: Analytical workflow ensuring chemical identity, salt stoichiometry (2HCl), and enantiomeric purity.

## Experimental Protocols

### HPLC Purity Method (HILIC Mode)

Standard Reverse Phase (C18) is often unsuitable due to the high polarity of the diamino salt (it elutes in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

- Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Waters XBridge Amide).
- Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).
- Mobile Phase B: Acetonitrile.
- Gradient: 90% B to 60% B over 20 minutes.
- Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection).
- Rationale: Low pH prevents amine degradation; High organic start retains the polar salt.

### Chloride Content Determination (Titration)

To confirm the material is the dihydrochloride (2HCl) and not the monohydrochloride.

- Dissolve 50 mg of sample in 20 mL deionized water.
- Add 1 mL of 5% Potassium Chromate indicator.
- Titrate with 0.1 M Silver Nitrate ( ) until a reddish-brown precipitate persists.
- Calculation:
  - Theoretical Cl for 2HCl salt = 34.5%.

- Theoretical CI for 1HCl salt = 21.1%.

## References

- PubChem. (2023). 3-Amino-L-alanine (Compound Summary).[1] National Center for Biotechnology Information. [\[Link\]](#)
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- Wishart, D.S., et al. (2021).[5] NP-MRD: The Natural Products Magnetic Resonance Database. (Source for analogous L-DAP NMR data). [\[Link\]](#)

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## Sources

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- 2. [aaep.bocsci.com](http://aaep.bocsci.com) [\[aaep.bocsci.com\]](#)
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